

An In-depth Technical Guide on the Thermodynamic Data of 2,2-Dimethylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylpentane

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This technical guide provides a comprehensive overview of the thermodynamic data for **2,2-dimethylpentane**, also known as neoheptane. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic properties for this compound. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used in seminal studies, and presents a visualization of the relationships between core thermodynamic properties.

Core Thermodynamic Data

The thermodynamic properties of **2,2-dimethylpentane** have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the most critical data for the gas and condensed phases, primarily sourced from the NIST Chemistry WebBook and referenced studies.

Gas Phase Thermodynamic Properties

The following table presents the standard enthalpy of formation, standard entropy, and isobaric heat capacity for **2,2-dimethylpentane** in the ideal gas state at a standard pressure of 0.1 MPa.

Property	Value	Units	Temperature (K)	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-206.3 ± 1.5	kJ/mol	298.15	[1]
Standard Molar Entropy (S°)	390.8 ± 2.1	J/mol·K	298.15	[1]
Isobaric Heat Capacity (C_p)	165.73	J/mol·K	300	[1]
Isobaric Heat Capacity (C_p)	215.14	J/mol·K	400	[1]
Isobaric Heat Capacity (C_p)	261.29	J/mol·K	500	[1]

Condensed Phase Thermodynamic Properties

The subsequent table details the thermodynamic properties of **2,2-dimethylpentane** in its liquid and solid states.

Property	Value	Units	Temperature (K)	Reference
Standard Enthalpy of Formation (liquid, $\Delta_f H^\circ$)	-238.5	kJ/mol	298.15	[2]
Standard Enthalpy of Combustion (liquid, $\Delta_c H^\circ$)	-4802.94	kJ/mol	298.15	[2]
Standard Molar Entropy (liquid, S°)	300.3	J/mol·K	298.15	[2]
Isobaric Heat Capacity (liquid, C_p)	221.12	J/mol·K	298.15	[2]
Enthalpy of Fusion ($\Delta_{fus} H$)	5.86	kJ/mol	149.4	[3]
Melting Point (T_{fus})	149.4	K	-	[2]
Boiling Point (T_{boil})	352.3	K	-	[2]

Experimental Protocols

The thermodynamic data presented in this guide are predominantly derived from foundational studies in chemical thermodynamics. While the full, detailed experimental procedures are contained within the original publications, this section outlines the general methodologies employed.

Low-Temperature Calorimetry (Huffman, H.M., et al., 1961):

The heat capacities and enthalpies of fusion for **2,2-dimethylpentane** were determined using low-temperature adiabatic calorimetry. This technique involves:

- **Sample Purification:** The sample of **2,2-dimethylpentane** was highly purified to minimize the impact of impurities on the measured thermodynamic properties.
- **Calorimeter:** An adiabatic calorimeter was used, which is designed to minimize heat exchange with the surroundings. The sample is placed in a container within a series of concentric, evacuated jackets.
- **Heat Input:** A known amount of electrical energy is introduced to the sample, causing a small increase in temperature.
- **Temperature Measurement:** The temperature change is precisely measured using a platinum resistance thermometer.
- **Data Analysis:** The heat capacity is calculated from the energy input and the corresponding temperature rise. By conducting these measurements over a range of temperatures, a detailed heat capacity curve is generated. The enthalpy of fusion is determined by measuring the total energy required to melt the sample at its fusion temperature.

The entropy is then calculated from the heat capacity data using the third law of thermodynamics.

Combustion Calorimetry (Prosen, E.J. and Rossini, F.D., 1945):

The standard enthalpy of combustion, and consequently the standard enthalpy of formation, was determined using bomb calorimetry. The general procedure is as follows:

- **Sample Preparation:** A precisely weighed sample of liquid **2,2-dimethylpentane** is sealed in a container, typically a thin-walled glass ampoule.
- **Bomb Calorimeter:** The sample is placed in a "bomb," a robust, constant-volume stainless steel container, which is then pressurized with a large excess of pure oxygen.
- **Ignition:** The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The sample is ignited electrically.

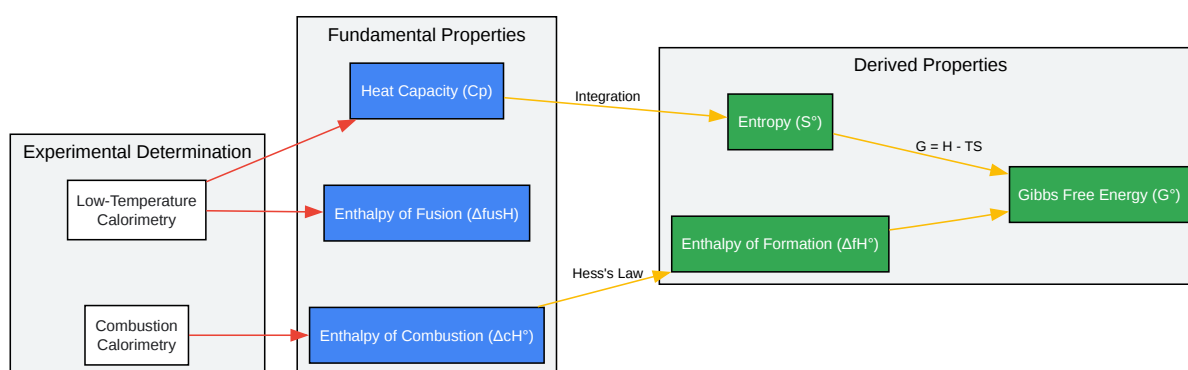
- **Temperature Measurement:** The temperature rise of the water is meticulously measured to determine the heat released by the combustion reaction.
- **Corrections:** Corrections are applied for the heat of ignition, the heat of formation of nitric acid (from residual nitrogen in the bomb), and other factors to obtain the standard heat of combustion.

Compilation and Correlation of Data (Scott, D.W., 1974):

Much of the widely disseminated thermodynamic data for hydrocarbons, including **2,2-dimethylpentane**, comes from comprehensive reviews and correlations of existing experimental data.[4] These works critically evaluate published data, perform statistical analyses, and generate self-consistent sets of thermodynamic properties over a wide range of temperatures.[4][5]

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical relationships between key thermodynamic properties and the experimental techniques used to determine them.



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Caption: Workflow for determining thermodynamic properties of **2,2-dimethylpentane**.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Data of 2,2-Dimethylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165184#thermodynamic-data-for-2-2-dimethylpentane]

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